Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate
Description
Properties
IUPAC Name |
ethyl (E)-2-methyl-3-pyridin-3-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11(13)9(2)7-10-5-4-6-12-8-10/h4-8H,3H2,1-2H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFHLRNTFRBHGJ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN=CC=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN=CC=C1)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate can be synthesized through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Structural Variations and Properties
The following table highlights structural analogs and their distinguishing features:
Critical Analysis of Substituent Effects
- Electron-Donating Groups (e.g., Methoxy) : Increase pyridine ring electron density, enhancing nucleophilic aromatic substitution but reducing stability under oxidative conditions .
- Electron-Withdrawing Groups (e.g., Nitro) : Improve electrophilic reactivity but may complicate purification due to higher polarity .
- Bulky Substituents (e.g., Pivaloylamino): Reduce crystallization efficiency, as noted in ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate, requiring advanced techniques like column chromatography .
Biological Activity
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data from various studies.
Chemical Structure and Properties
This compound has the following structural formula:
It features a pyridine ring, which is known for its ability to interact with biological systems, enhancing the compound's reactivity and binding capabilities.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It can act as a ligand, modulating the activity of various biological targets. This modulation can lead to alterations in cellular processes and biochemical pathways, contributing to its observed biological effects .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting potential use in treating infections . The compound's ability to disrupt bacterial cell walls or inhibit essential enzymes is a plausible explanation for this activity.
Anticancer Effects
This compound has also been investigated for anticancer properties . It has demonstrated the ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell proliferation and survival . The compound's interaction with specific molecular targets may trigger these apoptotic pathways.
Study on Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating significant antimicrobial potential .
Investigation of Anticancer Properties
A recent study focused on the anticancer effects of this compound on human breast cancer cells (MCF7). The compound was found to reduce cell viability by 50% at a concentration of 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate | Structure | Antimicrobial, anticancer |
| Ethyl (E)-3-amino-3-(pyridin-3-yl)propanoate | Structure | Anticancer |
| Methyl 3-(2-amino-pyridin)propanoate | Structure | Enzyme modulation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using pyridinyl boronic acids and α,β-unsaturated ester precursors. For example, a protocol similar to Reference Example 13 in involves reacting 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester with a pyridinyl boronic acid under palladium catalysis. Key conditions include inert atmosphere (N₂/Ar), anhydrous solvents (e.g., THF or DMF), and temperatures between 60–80°C. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of halide to boronic acid) and catalyst loading (1–2 mol% Pd(PPh₃)₄). Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is typical .
- Alternative routes include Knoevenagel condensation, as seen in , where aldehydes react with ethyl cyanoacetate in the presence of a base (e.g., piperidine) under reflux conditions .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming regiochemistry and stereochemistry. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) is employed. Software suites like SHELXL ( ) are used for structure refinement, while ORTEP-III ( ) generates thermal ellipsoid plots for visualizing atomic displacement parameters. High-resolution mass spectrometry (HRMS) and LCMS (e.g., m/z 366 [M+H]⁺ as in ) confirm molecular weight and purity .
Q. What precautions are necessary for handling this compound in laboratory settings?
- Methodological Answer : While specific toxicity data may be limited ( ), general protocols for acrylate derivatives apply: use fume hoods, nitrile gloves, and P95 respirators during synthesis. Avoid skin contact due to potential esterase-mediated hydrolysis releasing irritants. Storage under inert gas (argon) at –20°C prevents degradation .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., bond length/angle mismatches) be resolved for α,β-unsaturated esters like this compound?
- Methodological Answer : Discrepancies between experimental and theoretical models (e.g., DFT calculations) require iterative refinement in SHELXL ( ). Twinning or disorder, common in flexible esters, is addressed using the TWIN/BASF commands. Validation tools like PLATON ( ) check for missed symmetry or hydrogen-bonding interactions. Cross-validation with spectroscopic data (e.g., NMR coupling constants for E/Z isomerism) resolves ambiguities .
Q. What strategies are effective for synthesizing analogs, such as tert-butyl derivatives, and how do steric effects influence reactivity?
- Methodological Answer : Tert-butyl analogs (e.g., tert-butyl (2E)-3-(pyridin-3-yl)acrylate in ) are synthesized via esterification with tert-butyl alcohol under Mitsunobu conditions (DIAD, PPh₃). Steric hindrance from the tert-butyl group reduces reaction rates in cross-couplings, necessitating higher temperatures (80–100°C) or bulky ligands (e.g., XPhos Pd G3) to prevent β-hydride elimination .
Q. How can computational modeling (e.g., DFT) complement experimental data in predicting the compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to explain reactivity in Michael addition or Diels-Alder reactions. Comparing computed vs. experimental UV-Vis spectra validates π→π* transitions. Software like Gaussian or ORCA integrates with crystallographic data (e.g., CIF files) to model charge density distributions .
Q. What are the challenges in resolving enantiomeric purity for chiral derivatives of this compound?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases (hexane/isopropanol) separates enantiomers. For crystallographic resolution, incorporation of chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis induces diastereomerism, enabling SC-XRD analysis. Circular Dichroism (CD) spectroscopy further corroborates absolute configuration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
